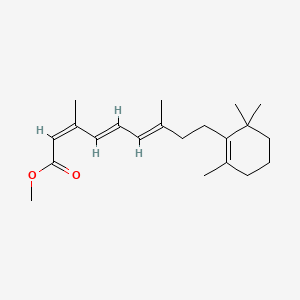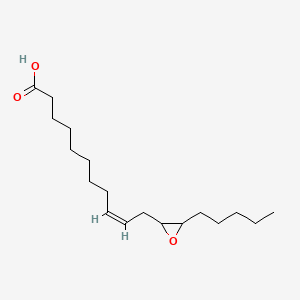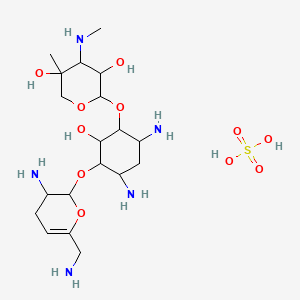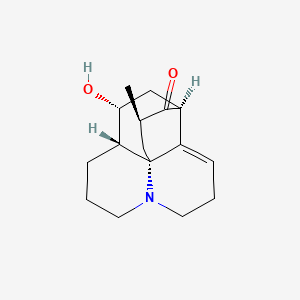
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate can be synthesized through several methods. One common approach involves the reaction of 6-methyl-8-(2,6,6-trimethyl-1-cyclohexenyl)-3,5-octadien-2-one with bromoacetic ester in the Reformatskii reaction, followed by dehydration . This method provides a straightforward route to obtain the desired compound with high yield.
Industrial Production Methods
Industrial production of methyl 7,8-dihydroretinoate typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
化学反応の分析
Types of Reactions
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of methyl 7,8-dihydroretinoate include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of methyl 7,8-dihydroretinoate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
科学的研究の応用
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other retinoid derivatives.
Biology: The compound is studied for its effects on cellular differentiation and proliferation, making it valuable in developmental biology research.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in treating skin disorders and certain types of cancer.
作用機序
The mechanism of action of methyl 7,8-dihydroretinoate involves its interaction with retinoid receptors in the body. These receptors, including RARα, RARβ, RARγ, RXRα, RXRβ, and RXRγ, function as transcription factors that regulate gene expression . Upon binding to these receptors, methyl 7,8-dihydroretinoate modulates the expression of genes involved in cellular differentiation, proliferation, and apoptosis.
類似化合物との比較
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate can be compared with other retinoid derivatives, such as:
All-trans-retinoic acid: Known for its role in treating acute promyelocytic leukemia.
9-cis-retinoic acid: Used in the treatment of skin disorders and certain cancers.
13-cis-retinoic acid: Commonly used in the treatment of severe acne.
This compound is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential .
特性
CAS番号 |
51077-51-1 |
|---|---|
分子式 |
C21H32O2 |
分子量 |
316.5 g/mol |
IUPAC名 |
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate |
InChI |
InChI=1S/C21H32O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,15H,8,11-14H2,1-6H3/b10-7+,16-9+,17-15- |
InChIキー |
OAURFXFNOLEVQH-IAEFYPGOSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/C=C/C(=C\C(=O)OC)/C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CC=CC(=CC(=O)OC)C)C |
正規SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CC=CC(=CC(=O)OC)C)C |
同義語 |
13-cis-7,8-dihydroretinoic acid methyl ester methyl 7,8-dihydroretinoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B1238884.png)


![N(4)-{2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->6)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-[6-deoxy-alpha-L-galactopyranosyl-(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl}-L-asparagine](/img/structure/B1238887.png)



![3-[4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B1238897.png)
![[[2-[5-(2-Chlorophenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea](/img/structure/B1238898.png)
